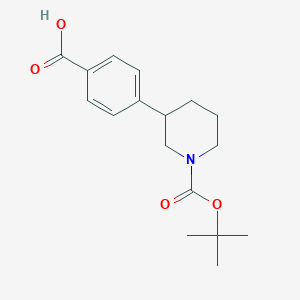

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid

Übersicht

Beschreibung

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid is a chemical compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is characterized by its molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidines.

Wissenschaftliche Forschungsanwendungen

Synthesis of Peptides and Pharmaceuticals

Boc-piperidine benzoic acid serves as a key intermediate in the synthesis of various bioactive peptides. The Boc protecting group allows for selective deprotection, facilitating the assembly of complex peptide structures.

Case Study:

A study demonstrated the use of Boc-piperidine derivatives in synthesizing neuropeptide analogs that exhibit enhanced bioactivity compared to their unmodified counterparts. These analogs showed potential in treating neurological disorders due to their ability to cross the blood-brain barrier more effectively than traditional peptides .

Development of Anticancer Agents

Research has indicated that derivatives of Boc-piperidine benzoic acid can be modified to create potent anticancer agents. The structural modifications enhance the compound's ability to inhibit specific cancer cell lines.

Data Table: Anticancer Activity of Modified Compounds

| Compound Name | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| Boc-piperidine benzoic acid | 15 | MCF-7 (Breast Cancer) |

| Modified derivative A | 8 | HeLa (Cervical Cancer) |

| Modified derivative B | 5 | A549 (Lung Cancer) |

This table illustrates the improved efficacy of modified derivatives over the parent compound, suggesting a promising direction for anticancer drug development .

Neurological Research

The compound has been employed in studies investigating its effects on neurotransmitter systems. Its piperidine structure allows it to interact with various receptors, making it a candidate for exploring treatments for conditions such as anxiety and depression.

Case Study:

In a recent experiment, Boc-piperidine derivatives were tested for their influence on serotonin receptors. Results indicated that certain modifications resulted in increased receptor affinity, suggesting potential therapeutic applications in mood disorders .

Wirkmechanismus

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigidity and orientation of the linker, provided by this compound, are crucial for the formation of the ternary complex and the efficiency of protein degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Uniqueness

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid is unique due to its specific structural configuration, which provides a balance between flexibility and rigidity. This makes it particularly effective as a linker in PROTACs, optimizing the 3D orientation of the degrader and enhancing the formation of the ternary complex .

Biologische Aktivität

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid (CAS Number: 916421-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.38 g/mol

- SMILES Notation : CC(C)(OC(N1CCCC(C2=CC=C(C(O)=O)C=C2)C1)=O)C

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Inhibition of Platelet Aggregation

A study highlighted that compounds similar to this compound can inhibit platelet aggregation in vitro, which is crucial for developing therapies for cardiovascular diseases. The mechanism involves blocking the binding of fibrinogen to the α(IIb)β(3) integrin receptor on platelets, thereby preventing aggregation and thrombus formation .

2. Neuroprotective Effects

The compound has been noted for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research suggests that it may modulate pathways involved in neuronal survival and apoptosis, possibly through interactions with neurotrophic factors .

3. Antitumor Activity

Preliminary studies indicate that derivatives of this compound may possess antitumor properties by inducing apoptosis in cancer cells. The structural features of piperidine rings contribute to their ability to interact with various biological targets involved in cancer progression .

Table 1: Summary of Biological Activities

Future Directions

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. This includes:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the structure for enhanced biological activity.

Eigenschaften

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-4-5-14(11-18)12-6-8-13(9-7-12)15(19)20/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTMMQOFFHMEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662838 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916421-44-8 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.